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molecular formula C10H12O4 B1361236 4-Methoxy-3-(methoxymethoxy)benzaldehyde CAS No. 5779-98-6

4-Methoxy-3-(methoxymethoxy)benzaldehyde

Cat. No. B1361236
M. Wt: 196.2 g/mol
InChI Key: XALCXORBYJTCRY-UHFFFAOYSA-N
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Patent
US05106871

Procedure details

In 100 ml of dimethylformamide was dissolved 10 g of isovaniline, and 14 ml of N,N-diisopropylethylamine was added to the solution and the mixture was stirred. The liquid mixture was cooled to 0° C. and 7.2 ml of chloromethyl methyl ether was added to the mixture, and the temperature was elevated to room temperature and the mixture was stirred for 5 hours. After the reaction, a large quantity of water was added to the reaction mixture, and the mixture was extracted with diethyl ether, washed with water and dried. Removal of the solvent by distillation gave 11.0 g (yield=85%) of 4-methoxy-3-methoxymethoxybenzaldehyde in the form of a yellow oil.
Quantity
7.2 mL
Type
reactant
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
10 g
Type
reactant
Reaction Step Three
Quantity
14 mL
Type
reactant
Reaction Step Three
Quantity
100 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][C:4]=1[OH:11].C(N(CC)C(C)C)(C)C.[CH3:21][O:22][CH2:23]Cl.O>CN(C)C=O>[CH3:1][O:2][C:3]1[CH:8]=[CH:7][C:6]([CH:9]=[O:10])=[CH:5][C:4]=1[O:11][CH2:21][O:22][CH3:23]

Inputs

Step One
Name
Quantity
7.2 mL
Type
reactant
Smiles
COCCl
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
O
Step Three
Name
Quantity
10 g
Type
reactant
Smiles
COC1=C(C=C(C=C1)C=O)O
Name
Quantity
14 mL
Type
reactant
Smiles
C(C)(C)N(C(C)C)CC
Name
Quantity
100 mL
Type
solvent
Smiles
CN(C=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
the mixture was stirred
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
was added to the solution
CUSTOM
Type
CUSTOM
Details
was elevated to room temperature
STIRRING
Type
STIRRING
Details
the mixture was stirred for 5 hours
Duration
5 h
CUSTOM
Type
CUSTOM
Details
After the reaction
EXTRACTION
Type
EXTRACTION
Details
the mixture was extracted with diethyl ether
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried
CUSTOM
Type
CUSTOM
Details
Removal of the solvent
DISTILLATION
Type
DISTILLATION
Details
by distillation

Outcomes

Product
Name
Type
product
Smiles
COC1=C(C=C(C=O)C=C1)OCOC
Measurements
Type Value Analysis
AMOUNT: MASS 11 g
YIELD: PERCENTYIELD 85%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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